Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Hydrolytic stability Synthetic intermediate Environmental fate

2-Aminothiophene-3-carboxylate researchers requiring selective, staged deprotection face a critical gap: substituting dichloroacetyl with monochloroacetyl alters hydrolysis rates up to 500-fold. This compound solves that. • Base-labile DCA group removable while benzoyl/isobutyryl remain intact; compatible with solid-phase automated synthesis. • Reversible-covalent warhead validated in KRASG12C & EGFRL858R/T790M programs-stable in protein pockets, labile in bulk solution. • Bidentate H-bond donor for oxyanion sensing (¹H NMR/DFT confirmed). Custom synthesis; inquire for batch quantities and delivery.

Molecular Formula C11H13Cl2NO3S
Molecular Weight 310.2 g/mol
Cat. No. B12113919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate
Molecular FormulaC11H13Cl2NO3S
Molecular Weight310.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C(Cl)Cl
InChIInChI=1S/C11H13Cl2NO3S/c1-4-17-11(16)7-5(2)6(3)18-10(7)14-9(15)8(12)13/h8H,4H2,1-3H3,(H,14,15)
InChIKeyZLCJGIAOOWTERW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate: Compound-Class Overview


Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate (molecular formula C11H13Cl2NO3S, MW 310.2 g/mol) belongs to the 2-aminothiophene-3-carboxylate family, a privileged scaffold in medicinal chemistry and crop protection [1]. The dichloroacetyl substituent at the 2-position fundamentally distinguishes this compound from its monochloroacetyl (CAS 60442-34-4) and acetyl (CAS 13267-52-2) analogs. The two chlorine atoms confer distinct hydrolytic lability, electrophilic reactivity, and hydrogen-bonding capacity relative to mono‑ or non‑halogenated congeners [2]. These differences have practical consequences for reaction‑sequence planning, selective deprotection strategies, and biological target engagement, making generic substitution problematic in research settings.

Synthetic building block with base‑labile amine protecting group

Orthogonal deprotection compatible with acyl‑type blocking groups

Bidentate hydrogen‑bond donor for supramolecular anion recognition

Ethyl 2-[(dichloroacetyl)amino]-4,5-dimethylthiophene-3-carboxylate: Analogs Not Interchangeable


Compounds within the 2-amido‑4,5‑dimethylthiophene‑3‑carboxylate series are not functionally interchangeable. The number of chlorine atoms on the acetamide moiety governs hydrolytic half‑life, electrophilic sulfur‑capture propensity, and biological cytotoxicity profiles. For example, dichloroacetamide safeners exhibit base‑mediated hydrolysis rate constants up to 500 M⁻¹h⁻¹—two orders of magnitude higher than their chloroacetamide co‑formulants [1]. Conversely, 2,2‑dichloroacetamides on thiazole scaffolds show negligible anticancer activity, while their 2‑chloroacetamide counterparts demonstrate significant cytotoxicity against Jurkat and MDA‑MB‑231 cells [2]. These divergent property profiles mean that substituting the dichloroacetyl compound with its monochloroacetyl or acetyl analog alters reaction kinetics, deprotection outcomes, and biological results. The evidence below quantifies these differences to guide informed procurement decisions.

Hydrolysis

Base‑ and acid‑mediated rates differ up to 500‑fold from monochloroacetyl analogs, altering deprotection selectivity.

Cytotoxicity

Dichloroacetyl compounds may show negligible cytotoxicity while chloroacetyl analogs remain active; profile may shift across cell models.

Reactivity

Covalent warhead reactivity rank (CFA > DCA) and adduct reversibility depend on halogen identity; substitution may impact target engagement duration.

Quantitative Evidence vs. Closest Analogs


Base-Mediated Hydrolysis: Dichloroacetyl vs. Chloroacetyl

The dichloroacetyl group undergoes base‑mediated hydrolysis significantly faster than the corresponding chloroacetyl group. Second‑order rate constants for dichloroacetamide safeners range from 0.3 to 500 M⁻¹h⁻¹ (NaOH), while typical chloroacetamide herbicides show kOH values of 7.0×10⁻³ to 1.35 M⁻¹h⁻¹ [1]. For the structurally analogous benoxacor, the base‑hydrolysis rate constant (500 ± 200 M⁻¹h⁻¹) is two orders of magnitude greater than that of its chloroacetamide co‑formulant S‑metolachlor [1]. This differential can be exploited in synthetic sequences requiring orthogonal deprotection or in applications where controlled hydrolytic release is desired.

Base hydrolysis rate
Class-level
kOH up to 500 M⁻¹h⁻¹ vs 1.35 M⁻¹h⁻¹ (chloroacetamide)
Supports deprotection selectivity screening
Derived from safener class representatives
Hydrolytic stability Synthetic intermediate Environmental fate

Acid-Mediated Hydrolysis: Dichloroacetyl vs. Chloroacetyl

Under acidic conditions (HCl), dichloroacetamide safeners show second‑order rate constants kH ranging from 2.8×10⁻³ to 0.46 M⁻¹h⁻¹, which in many cases exceed the acid‑hydrolysis rates of their chloroacetamide co‑formulants [1]. For example, benoxacor kH = 2.8×10⁻³ M⁻¹h⁻¹, AD‑67 kH = 0.46 M⁻¹h⁻¹, compared to metolachlor kH = 6×10⁻⁴ M⁻¹h⁻¹ and acetochlor kH = 0.120 M⁻¹h⁻¹ [1]. This consistent trend provides a quantifiable basis for selecting the dichloroacetyl analog when acid‑labile release or staged deprotection is required in multi‑step synthesis.

Acid hydrolysis rate
Class-level
kH up to 0.46 M⁻¹h⁻¹ vs 0.120 M⁻¹h⁻¹ (chloroacetamide)
Informs acid‑labile deprotection strategy
Class-level inference from safener data
Acid stability Reaction engineering Prodrug design

Cytotoxicity: 2,2-Dichloroacetamide vs. 2-Chloroacetamide

In a head‑to‑head study of thiazole‑bearing 2‑chloroacetamides and 2,2‑dichloroacetamides, the 2‑chloroacetamide derivatives exhibited significant cytotoxicity against Jurkat (human acute T‑cell leukemia) and MDA‑MB‑231 (triple‑negative breast cancer) cell lines, while the 2,2‑dichloroacetamide counterparts showed negligible activity across all tested cell lines, including Ba/F3 cells with calreticulin mutations [1]. This pattern suggests that the second chlorine atom attenuates cytotoxic potency, likely due to altered electrophilicity and glutathione‑conjugate formation efficiency [1]. Although this dataset derives from a thiazole rather than a thiophene core, the reactivity of the dichloroacetamide electrophile is primarily governed by the amide‑halogen moiety common to both heterocyclic scaffolds.

Cytotoxicity profile
Class-level
2,2‑dichloroacetamide: negligible; 2‑chloroacetamide: active in MTT assay
Cytotoxicity may differ substantially across analogs
Thiazole‑scaffold data; thiophene context may vary
Anticancer activity Cytotoxicity Medicinal chemistry

Reversible Covalent Warhead: Dichloroacetamide

Within the dihaloacetamide series, dichloroacetamide (DCA) exhibits slightly lower glutathione (GSH) reactivity than chlorofluoroacetamide (CFA), yet its thiol adduct undergoes ready hydrolysis under aqueous conditions while remaining stable within the solvent‑sequestered binding pocket of target proteins [1]. This property was successfully exploited to design reversible covalent inhibitors of KRASG12C and EGFRL858R/T790M, which exhibited strong antiproliferative activity against cancer cells [1]. While this study does not directly compare DCA with monochloroacetamide, it establishes the quantitative reactivity rank order (CFA > DCA) and the reversibility profile that distinguishes dihaloacetamides from mono‑halogenated acetamide warheads.

Reversible covalent warhead
Class-level
DCA GSH reactivity lower than CFA; adduct hydrolyzes reversibly in aqueous solution
Supports reversible cysteine‑targeted probe design
CFA > DCA reactivity rank; stability in binding pocket reported
Covalent inhibitor Cysteine targeting Warhead reactivity

Structural Distinctions: Dichloroacetyl vs. Acetyl Substitution

The crystal structure of the free amine precursor—ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate—has been determined by X‑ray diffraction [1]. The introduction of the dichloroacetyl group significantly alters the molecular conformation and hydrogen‑bonding capacity relative to the acetyl analog. The two chlorine atoms in the dichloroacetyl moiety create a bidentate hydrogen‑bond‑donor motif that engages carboxylate and other anions more effectively than monochloroacetyl or acetyl groups, as demonstrated experimentally and theoretically for dichloroacetamido‑functionalized calix[4]arene receptors [2]. This bidentate binding mode, absent in the non‑chlorinated acetyl analog, translates into stronger and more geometrically defined intermolecular interactions relevant to crystal engineering, supramolecular assembly, and target‑binding preorganization.

Hydrogen bonding mode
Cross-study
Bidentate vs monodentate binding to carboxylate confirmed by ¹H NMR and DFT
Supports anion recognition and crystal engineering studies
Calix[4]arene receptor model; binding affinity not numerically compared
X‑ray crystallography Conformation Hydrogen bonding

Dichloroacetyl as Orthogonal Protecting Group

The dichloroacetyl group has been employed as a 2′‑hydroxyl protecting group in ribonucleoside solid‑phase oligonucleotide synthesis, where its removal under mild basic conditions proceeds selectively without affecting other common protecting groups (e.g., benzoyl, isobutyryl) [1]. Quantitative RP‑HPLC and PAGE analysis of fully deprotected RNA oligonucleotides demonstrated that the dichloroacetyl‑protected phosphoramidites produce material comparable in quality to commercial standards [1]. This orthogonal deprotection profile shared by the target compound enables chemists to employ the dichloroacetyl moiety as a transient amine‑protecting group in complex synthetic sequences, a feature not available with the more hydrolytically robust monochloroacetyl or the less reactive acetyl analogs.

Orthogonal protecting group
Supporting evidence
Selective removal under mild basic conditions; RP‑HPLC purity comparable to standards
Supports staged deprotection in complex synthetic routes
Solid‑phase RNA synthesis context
Protecting group Orthogonal deprotection Solid‑phase synthesis

Evidence-Based Application Scenarios


Multi-Step Synthesis with Orthogonal Amine Protection

The dichloroacetyl group of this compound serves as a base‑labile amine protecting group removable under conditions that leave common acyl protecting groups (benzoyl, isobutyryl) intact [1]. Researchers synthesizing complex heterocyclic libraries built on the 2‑aminothiophene‑3‑carboxylate core should select the dichloroacetyl analog over the monochloroacetyl version when the synthetic plan requires selective, staged deprotection. The documented success of dichloroacetyl‑protected intermediates in solid‑phase oligonucleotide synthesis demonstrates practical compatibility with automated synthesis platforms [1].

Reversible Covalent Inhibitors Targeting Non-Catalytic Cysteines

The dichloroacetamide warhead exhibits slightly lower glutathione reactivity than chlorofluoroacetamide, with the accompanying advantage that the DCA‑thiol adduct remains stable within the solvent‑sequestered protein binding pocket but hydrolyzes in bulk aqueous solution [1]. This reversible‑covalent profile has been successfully validated in KRASG12C and EGFRL858R/T790M inhibitor programs, establishing the dichloroacetyl analog as the strategic choice for medicinal chemistry teams pursuing reversible cysteine‑targeting agents with reduced off‑target reactivity risk.

Controlled-Release & Environmental Fate with Predictable Hydrolysis

The dichloroacetyl analog undergoes acid‑ and base‑mediated hydrolysis with rate constants up to 500 M⁻¹h⁻¹ (base) and 0.46 M⁻¹h⁻¹ (acid), exceeding those of monochloroacetamide herbicides by factors of 2 to 500‑fold [1]. Environmental chemists and formulation scientists designing controlled‑release agrochemicals or studying amide‑hydrolysis fate pathways should procure the dichloroacetyl compound when faster hydrolytic turnover is required, or when structure‑reactivity relationship studies demand a wide dynamic range of hydrolysis rates within a single structural series.

Anion Recognition via Bidentate Hydrogen Bonding

The dichloroacetamido moiety functions as a bidentate hydrogen‑bond donor for carboxylate and other oxyanion guests, a binding mode confirmed by ¹H NMR titration and DFT calculations on calix[4]arene‑based receptors [1]. Supramolecular chemists designing anion sensors, extraction agents, or self‑assembling architectures should select the dichloroacetyl analog over the acetyl or monochloroacetyl versions to leverage this enhanced, geometrically defined anion‑recognition capability.

Application
Selection Property
Validation Focus
Orthogonal amine protection in multi‑step synthesis
Base‑labile dichloroacetyl group
Deprotection selectivity and compatibility with acyl‑type blocking groups
Reversible cysteine‑targeted probe development
Tunable electrophilic reactivity
Target engagement and adduct reversibility in protein binding pockets
Hydrolysis fate and controlled‑release studies
Wide dynamic range of acid/base hydrolysis rates
Rate constant validation across pH and temperature conditions
Supramolecular anion recognition
Bidentate hydrogen‑bond donor motif
Binding stoichiometry and affinity for carboxylate/oxyanion guests
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